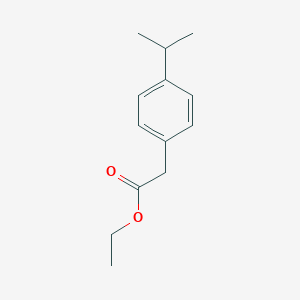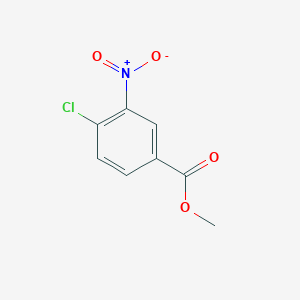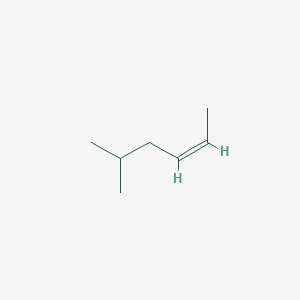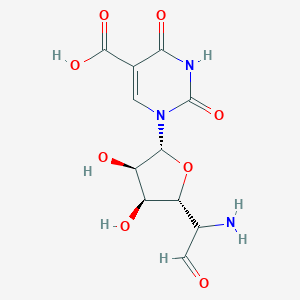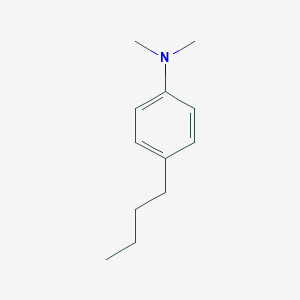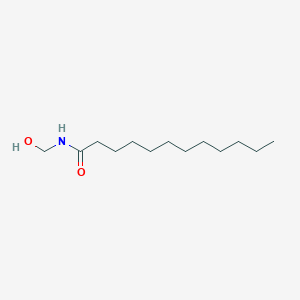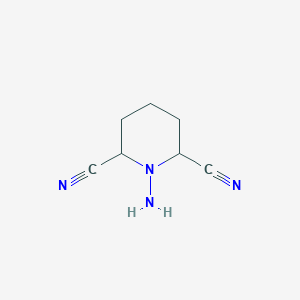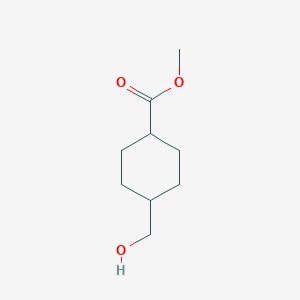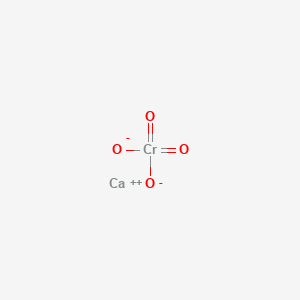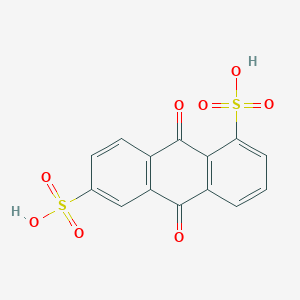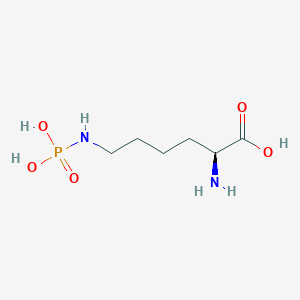
(2S)-2-amino-6-(phosphonoamino)hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-amino-6-(phosphonoamino)hexanoic acid, commonly known as AP6, is a synthetic amino acid derivative that has been extensively studied for its potential applications in scientific research. AP6 is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a key player in synaptic plasticity and memory formation.
Scientific Research Applications
AP6 has been widely used in scientific research to investigate the role of (2S)-2-amino-6-(phosphonoamino)hexanoic acid receptors in various physiological and pathological processes. For example, AP6 has been used to study the mechanisms underlying synaptic plasticity, learning and memory, and neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, AP6 has been used to investigate the effects of (2S)-2-amino-6-(phosphonoamino)hexanoic acid receptor blockade on pain perception, addiction, and psychiatric disorders.
Mechanism Of Action
AP6 acts as a competitive antagonist of the (2S)-2-amino-6-(phosphonoamino)hexanoic acid receptor by binding to the glycine-binding site of the receptor. This prevents the binding of glycine, which is an essential co-agonist for (2S)-2-amino-6-(phosphonoamino)hexanoic acid receptor activation. By blocking (2S)-2-amino-6-(phosphonoamino)hexanoic acid receptor activation, AP6 can modulate synaptic plasticity and reduce excitotoxicity, which is a common feature of many neurodegenerative diseases.
Biochemical And Physiological Effects
AP6 has been shown to have a number of biochemical and physiological effects, including reducing the amplitude and duration of (2S)-2-amino-6-(phosphonoamino)hexanoic acid receptor-mediated currents, suppressing long-term potentiation (LTP), and decreasing the expression of (2S)-2-amino-6-(phosphonoamino)hexanoic acid receptor subunits. Additionally, AP6 has been shown to reduce neuronal damage and improve cognitive function in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages And Limitations For Lab Experiments
One of the major advantages of AP6 is its specificity for the (2S)-2-amino-6-(phosphonoamino)hexanoic acid receptor, which allows researchers to selectively manipulate (2S)-2-amino-6-(phosphonoamino)hexanoic acid receptor function without affecting other neurotransmitter systems. Additionally, AP6 has a long half-life in the brain, which makes it a useful tool for studying long-term changes in synaptic plasticity. However, one limitation of AP6 is its relatively low potency, which can make it difficult to achieve complete (2S)-2-amino-6-(phosphonoamino)hexanoic acid receptor blockade at lower concentrations.
Future Directions
There are a number of future directions for research on AP6, including investigating its potential therapeutic applications in neurodegenerative diseases, exploring its effects on other neurotransmitter systems, and developing more potent and selective (2S)-2-amino-6-(phosphonoamino)hexanoic acid receptor antagonists. Additionally, there is growing interest in using AP6 as a tool to study the role of (2S)-2-amino-6-(phosphonoamino)hexanoic acid receptors in pain perception, addiction, and psychiatric disorders. Overall, AP6 is a promising compound that has the potential to advance our understanding of the complex mechanisms underlying brain function and dysfunction.
Synthesis Methods
AP6 can be synthesized using a variety of methods, but the most common approach involves the reaction of L-lysine with phosphorus oxychloride and ammonia. This reaction results in the formation of N-phosphoryl-L-lysine, which can then be converted to AP6 through a series of additional steps, including hydrolysis and deprotection.
properties
CAS RN |
14721-74-5 |
|---|---|
Product Name |
(2S)-2-amino-6-(phosphonoamino)hexanoic acid |
Molecular Formula |
C6H15N2O5P |
Molecular Weight |
226.17 g/mol |
IUPAC Name |
(2S)-2-amino-6-(phosphonoamino)hexanoic acid |
InChI |
InChI=1S/C6H15N2O5P/c7-5(6(9)10)3-1-2-4-8-14(11,12)13/h5H,1-4,7H2,(H,9,10)(H3,8,11,12,13)/t5-/m0/s1 |
InChI Key |
GWYFPBKINYGBFG-YFKPBYRVSA-N |
Isomeric SMILES |
C(CCNP(=O)(O)O)C[C@@H](C(=O)O)N |
SMILES |
C(CCNP(=O)(O)O)CC(C(=O)O)N |
Canonical SMILES |
C(CCNP(=O)(O)O)CC(C(=O)O)N |
synonyms |
6-phospholysine N(6)-phosphono-L-lysine N-epsilon phospholysine N-epsilon phospholysine, lithium salt, (L-Lys)-isome |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



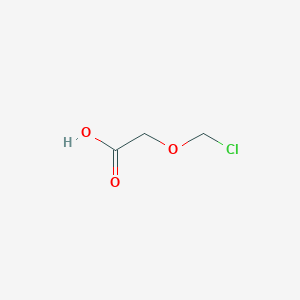
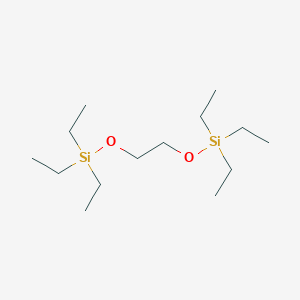
![N,N-bis(2-chloroethyl)-4-[(4-chlorophenyl)iminomethyl]aniline](/img/structure/B77199.png)
